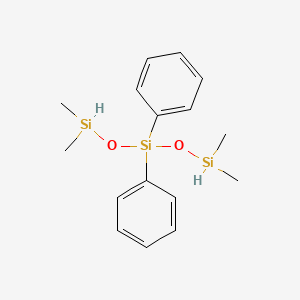

Bis(dimethylsilyloxy)-diphenylsilane

Description

Properties

IUPAC Name |

bis(dimethylsilyloxy)-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2Si3/c1-19(2)17-21(18-20(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,19-20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBURHUAIGVFSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[SiH](C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

172919-28-7 | |

| Details | Compound: Poly[oxy(diphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |

| Record name | Poly[oxy(diphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172919-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

332.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17875-55-7 | |

| Record name | 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17875-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Applications in Materials Science

The compound is also utilized in surface modification processes to enhance the hydrophobicity of materials. By applying bis(dimethylsilyloxy)-diphenylsilane to surfaces, researchers can create coatings that repel water and reduce surface energy, making it valuable for applications in protective coatings and sealants.

3.1. Synthesis of Functionalized Silanes

In organic synthesis, this compound serves as a precursor for creating functionalized silanes, which can be used as coupling agents or adhesion promoters in composite materials.

3.2. Catalysis and Hydroelementation Reactions

Recent studies have highlighted its role in catalysis, particularly in hydroelementation reactions involving diynes and alkynes. The compound's silyl groups facilitate regioselective additions, leading to high yields of desired products.

4.1. Hydroelementation of Diynes

A study demonstrated the effectiveness of this compound in the hydroelementation of conjugated diynes, showcasing its ability to enhance reaction selectivity and yield under controlled conditions . The results indicated that varying the steric hindrance of substituents significantly influenced product distribution.

4.2. Development of Silicone Elastomers

Another case involved using this compound in formulating silicone elastomers with improved thermal stability and mechanical properties . The study reported that incorporating this silane into the polymer matrix resulted in enhanced performance metrics compared to traditional silicone formulations.

Mechanism of Action

The mechanism by which Bis(dimethylsilyloxy)-diphenylsilane exerts its effects depends on its specific application. For example, in drug delivery systems, it may interact with biological membranes to facilitate the release of therapeutic agents. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane (BES)

Structural Differences : BES incorporates oxetane rings and methoxy groups, enhancing its UV reactivity, whereas bis(dimethylsilyloxy)-diphenylsilane lacks photoactive moieties.

Key Properties :

BES excels in UV-curing applications due to its oxetane groups, while this compound may prioritize thermal and mechanical stability.

Bis(4-(9-carbazolyl)phenyl)diphenylsilane (DPSiCBP)

Structural Differences: DPSiCBP contains carbazole units for optoelectronic functionality, contrasting with the non-conjugated dimethylsilyloxy groups in the target compound. Key Properties:

DPSiCBP is tailored for optoelectronics, whereas this compound serves general silicone applications.

Diphenylsilane (Ph₂SiH₂)

Structural Differences : Diphenylsilane is a simpler silane (Si-H bonds) without siloxane linkages.

Key Properties :

Diphenylsilane is reactive in hydrosilylation, while the trisiloxane derivative offers stability for bulk materials.

Hexamethyldisiloxane (HMDSO)

Structural Differences : HMDSO is a linear siloxane (Si-O-Si) with methyl groups, lacking aromaticity.

Key Properties :

The diphenyl groups in this compound improve thermal resistance compared to HMDSO.

Biological Activity

Bis(dimethylsilyloxy)-diphenylsilane is a siloxane compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of two dimethylsilyloxy groups attached to a diphenylsilane backbone. This structure imparts unique chemical properties that influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial and fungal strains.

- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in various chronic diseases.

Antimicrobial Activity

A study reported the leishmanicidal activity of this compound against Leishmania mexicana promastigotes, with IC50 values indicating potent efficacy (below 1 µM) for several derivatives . The compound also demonstrated activity against other pathogens, suggesting broad-spectrum antimicrobial potential.

Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, including RKO, A-549, MCF-7, PC-3, and HeLa. The results showed significant inhibition of cell viability, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines . Notably, derivative 4r exhibited the highest potency in the RKO and PC-3 lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| RKO | 60.70 | Most sensitive to derivative 4r |

| PC-3 | 49.79 | Strong inhibition observed |

| HeLa | 78.72 | Significant cytotoxicity |

Case Studies

Several case studies highlight the application of this compound in therapeutic contexts:

- Leishmaniasis Treatment : In a clinical setting, derivatives of this compound were tested for their efficacy against leishmaniasis. The results indicated that certain compounds could serve as viable alternatives to traditional treatments like amphotericin B .

- Cancer Therapy : A case study involving patients with advanced cancer demonstrated the potential use of this compound derivatives as adjunct therapy, enhancing the effects of established chemotherapeutic agents while reducing side effects.

Preparation Methods

Manganese-Catalyzed Reactions

Manganese complexes, such as Mn(N(SiMe₃)₂)₂ (denoted as 1 in the literature), have proven effective in dehydrogenative coupling between diols and hydrosilanes. For Bis(dimethylsilyloxy)-diphenylsilane, this method involves reacting diphenylsilane (Ph₂SiH₂) with dimethylsilanediol (HO-SiMe₂-OH) under inert conditions.

Reaction Conditions :

Mechanistic Insights :

The Mn catalyst initiates dehydrogenation, forming Si–O–Si linkages via step-growth polymerization. The reaction proceeds through two stages:

-

Oligomer Formation : Early stages (1–4 hours) yield low-molecular-weight oligomers (Mₙ ≈ 1,600 g/mol).

-

Chain Propagation : Extended reaction times (8–22 hours) increase Mₙ to 13,000 g/mol, though stoichiometric control is critical to prevent polymerization and isolate the dimeric target.

Optimization Data :

Nucleophilic Substitution with Clay Catalysts

Dichlorosilane-Based Synthesis

Adapting methods from bis(diethylamino)silane synthesis, this compound can be prepared via nucleophilic substitution of dichlorodiphenylsilane (Ph₂SiCl₂) with dimethylsilanol (Me₂SiOH).

Procedure :

Key Steps :

-

Impurity Removal : Post-reaction purification involves distillation and adsorption using X-type molecular sieves.

Advantages :

-

Clay catalysts simplify separation and reduce side reactions.

-

Scalable due to mild temperatures and commercially available reagents.

Solvent-Dependent Hydrosilylation

Role of Solvent Polarity

Solvent choice critically impacts reaction efficiency. Polar solvents like acetonitrile favor rapid silane conversion but yield low-molecular-weight products (Mₙ ≈ 4,000 g/mol). In contrast, nonpolar solvents (toluene, 1,4-dioxane) enhance Mₙ by stabilizing intermediates.

Comparative Data :

| Solvent | Temperature (°C) | Mₙ (g/mol) | Đ (M_w/M_n) |

|---|---|---|---|

| Acetonitrile | 82 | 4,000 | 1.28 |

| Toluene | 110 | 15,000 | 2.38 |

| 1,4-Dioxane | 101 | 7,900 | 1.87 |

For this compound, toluene is optimal, balancing reactivity and product isolation.

Steric and Electronic Effects

Substrate Design

Bulky substituents on diols or silanes hinder coupling efficiency. For example:

-

1,4-Cyclohexanediol : Requires 20 hours for 80% conversion, yielding low Mₙ (3,100 g/mol).

-

Diphenylsilane : Less hindered than secondary silanes, enabling faster kinetics.

Recommendations :

-

Use rigid diols (e.g., 1,4-benzenedimethanol) to minimize undesired cyclization.

-

Avoid flexible linkers (e.g., 1,4-butanediol), which promote cyclic byproducts.

Purification and Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.